molecular formula C6H5ClFNO B1290032 4-Amino-2-chloro-5-fluorophenol CAS No. 524955-76-8

4-Amino-2-chloro-5-fluorophenol

Cat. No.: B1290032
CAS No.: 524955-76-8
M. Wt: 161.56 g/mol
InChI Key: ZWUMTSUDDKDGNV-UHFFFAOYSA-N
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Description

Significance of Phenolic and Anilino Functional Groups in Organic Chemistry

The foundational structure of 4-Amino-2-chloro-5-fluorophenol includes two highly significant functional groups: a phenolic hydroxyl (-OH) group and an anilino amino (-NH2) group.

The phenolic group , a hydroxyl group attached to an aromatic ring, imparts acidic properties to the molecule, making it more acidic than alcohols. acs.org This increased acidity is due to the stabilization of the corresponding phenoxide ion through resonance. acs.org Phenols are also highly reactive towards electrophilic aromatic substitution, a characteristic that makes them valuable intermediates in organic synthesis. acs.org

The anilino group , an amino group attached to a benzene (B151609) ring, is also a crucial functional group in organic chemistry. Aniline and its derivatives are fundamental components in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. wikipedia.orgmdpi.com The amino group can act as a directing group in electrophilic substitution reactions and can be readily modified to form various other functional groups. wikipedia.orgmdpi.com

The combination of both phenolic and anilino functionalities within the same molecule, as seen in aminophenols, creates a scaffold with multiple reactive sites, allowing for diverse chemical transformations.

Overview of Substituted Phenols and Anilines as Research Subjects

Substituted phenols and anilines are of paramount importance in medicinal chemistry and material science. wikipedia.org The identity and position of the substituents on the aromatic ring directly influence the compound's properties and potential applications. wikipedia.org For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the phenol (B47542), the basicity of the aniline, and the reactivity of the aromatic ring.

Research into substituted phenols and anilines is extensive, with a focus on developing efficient synthetic methods to access specific isomers. wikipedia.org These compounds serve as critical building blocks for pharmaceuticals, agrochemicals, and other specialty chemicals. wikipedia.orgontosight.ai

Positioning of this compound within the Class of Chloroaminophenols and Fluorophenols

This compound belongs to the specific subclass of halogenated aminophenols. More precisely, it is a chloroaminophenol and a fluorophenol. The presence of both chlorine and fluorine atoms on the aromatic ring, in addition to the amino and hydroxyl groups, gives this compound a unique set of properties.

The chlorine atom, an electron-withdrawing group, influences the electronic environment of the aromatic ring. The fluorine atom, the most electronegative element, has a profound impact on the molecule's properties. The incorporation of fluorine into bioactive molecules can alter their electronic distribution, lipophilicity, and metabolic stability, often leading to enhanced biological activity. capes.gov.brchimia.ch It is a common strategy in drug discovery to introduce fluorine to improve a compound's pharmacokinetic profile. wikipedia.orgnih.gov

Therefore, this compound is a highly functionalized molecule that serves as a valuable intermediate in the synthesis of more complex structures, particularly in the pharmaceutical and agrochemical industries. ontosight.aigoogle.com Its specific substitution pattern makes it a target for researchers developing new synthetic methodologies and novel bioactive compounds.

Chemical and Physical Properties of this compound

The distinct arrangement of functional groups and halogen atoms in this compound dictates its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₆H₅ClFNO nih.gov
Molecular Weight 161.56 g/mol nih.gov
CAS Number 84478-72-8 nih.gov
Appearance White to light yellow crystalline powder lgcstandards.com

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUMTSUDDKDGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524955-76-8
Record name 4-amino-2-chloro-5-fluorophenol
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Chemical Reactivity and Derivatization Pathways of 4 Amino 2 Chloro 5 Fluorophenol

Reactivity of the Amino Group

The primary amino group is a potent nucleophile and a key site for a variety of chemical transformations. Its reactivity allows for the introduction of diverse functionalities, making it a cornerstone for synthetic applications.

The nitrogen atom of the amino group can be selectively alkylated using various methods. One common approach involves reductive amination, where the aminophenol is condensed with an aldehyde or ketone, followed by reduction of the resulting imine. nih.govmasterorganicchemistry.com This one-pot reaction is highly efficient and yields N-alkylated derivatives in excellent yields. nih.gov

Alternatively, direct alkylation with alkyl halides can be performed, although this method may lead to over-alkylation (formation of secondary and tertiary amines) and potential competition with O-alkylation of the hydroxyl group. To achieve selective N-alkylation, the hydroxyl group may first need to be protected.

Table 1: Examples of N-Alkylation Reactions of Aminophenols

Reactant (Aldehyde)Reducing AgentPotential Product with 4-Amino-2-chloro-5-fluorophenol
BenzaldehydeSodium borohydride (B1222165) (NaBH₄)4-(Benzylamino)-2-chloro-5-fluorophenol
FormaldehydeSodium borohydride (NaBH₄)2-Chloro-5-fluoro-4-(methylamino)phenol
AcetoneSodium borohydride (NaBH₄)2-Chloro-5-fluoro-4-(isopropylamino)phenol

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). This transformation is fundamental in the synthesis of a wide array of derivatives. The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a variety of nucleophiles.

This reactivity is well-documented for related structures like 4-chloro-2-aminophenol-5-sulphonic acid, which readily undergoes diazotization for the synthesis of dyes. researchgate.net Subsequent transformations, often catalyzed by copper(I) salts (Sandmeyer reaction), allow for the introduction of various substituents onto the aromatic ring in place of the original amino group.

Table 2: Potential Transformations of the Diazonium Salt of this compound

ReagentReaction Name/TypeResulting Functional GroupPotential Product
CuCl / HClSandmeyer Reaction-Cl1,2-Dichloro-4-fluoro-5-hydroxybenzene
CuBr / HBrSandmeyer Reaction-Br2-Bromo-1-chloro-4-fluoro-5-hydroxybenzene
CuCN / KCNSandmeyer Reaction-CN3-Chloro-4-fluoro-5-hydroxybenzonitrile
H₂O, heatHydrolysis-OH2-Chloro-5-fluorobenzene-1,4-diol
HBF₄, heatSchiemann Reaction-F2-Chloro-1,5-difluoro-4-hydroxybenzene
H₃PO₂Reduction (Deamination)-H2-Chloro-5-fluorophenol

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, capable of undergoing alkylation, esterification, and etherification to yield a variety of derivatives.

O-alkylation of the hydroxyl group to form ethers is a common derivatization pathway. However, due to the higher nucleophilicity of the amino group, direct O-alkylation with alkyl halides in the presence of a base often results in a mixture of N- and O-alkylated products. nih.gov To achieve selective alkylation of the hydroxyl group, the amino group is typically protected first. A common protection strategy is the formation of a Schiff base (imine) by reacting the aminophenol with an aldehyde, such as benzaldehyde. The protected aminophenol can then be O-alkylated, followed by acidic hydrolysis to remove the protecting group and restore the free amine. nih.gov

Table 3: Selective O-Alkylation via Amino Group Protection

Step 1: Protecting AgentStep 2: Alkylating Agent (R-X)Step 3: DeprotectionPotential Product
BenzaldehydeBenzyl bromide (BnBr)HCl (aq)4-Amino-1-(benzyloxy)-2-chloro-5-fluorobenzene
BenzaldehydeMethyl iodide (MeI)HCl (aq)2-Chloro-5-fluoro-4-methoxyaniline
BenzaldehydeAllyl bromideHCl (aq)4-(Allyloxy)-5-chloro-2-fluoroaniline

The hydroxyl group can be converted into esters or ethers. A notable example is the formation of phenoxyacetic acid esters, which are valuable intermediates. 5-Amino-2-chloro-4-fluorophenol (B1329930) can be reacted with a haloacetic acid ester, such as pentyl chloroacetate, in the presence of a base like potassium carbonate and a catalyst to yield the corresponding phenoxyacetic acid ester. who.int This reaction proceeds via nucleophilic substitution where the phenoxide, formed in situ, attacks the electrophilic carbon of the haloacetic acid ester. who.int

Table 4: Example of Etherification to Form a Phenoxyacetic Acid Ester

ReactantBaseCatalystProductYield
Pentyl chloroacetatePotassium carbonate (K₂CO₃)Potassium iodide (KI), Triethylbenzylammonium chloridePentyl (5-amino-2-chloro-4-fluorophenoxy)acetate94.2% who.int

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Substituted Benzene (B151609) Ring

The benzene ring of this compound is highly substituted, and the existing functional groups strongly direct the position of any further substitution.

Electrophilic Aromatic Substitution (EAS): The aromatic ring is highly activated towards electrophilic attack due to the powerful electron-donating effects of the amino (-NH2) and hydroxyl (-OH) groups via resonance. nih.gov Both are ortho-, para-directing. The chloro (-Cl) and fluoro (-F) groups are deactivating via induction but are also ortho-, para-directing due to resonance.

The directing effects of the substituents are as follows:

-OH (hydroxyl): Strongly activating, ortho-, para-directing.

-NH₂ (amino): Strongly activating, ortho-, para-directing.

-F (fluoro): Weakly deactivating, ortho-, para-directing.

-Cl (chloro): Weakly deactivating, ortho-, para-directing.

In this compound, the positions on the ring are C1(-OH), C2(-Cl), C3(-H), C4(-NH2), C5(-F), and C6(-H). The available positions for substitution are C3 and C6. The powerful activating and directing effects of the -OH and -NH₂ groups dominate.

Position C6 is ortho to the -OH group and meta to the -NH₂ group.

Position C3 is ortho to the -NH₂ group and meta to the -OH group.

Given the synergistic directing effects of the -OH and -F groups to position 6, and the -NH2 and -Cl groups to position 3, the precise outcome of an electrophilic substitution would depend on the specific reaction conditions and the nature of the electrophile. However, the strong activation by both the amino and hydroxyl groups makes the ring highly susceptible to reactions like nitration, halogenation, and sulfonation. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). nih.gov The benzene ring in this compound is electron-rich due to the -NH₂ and -OH groups, making SNAr reactions challenging under standard conditions. ontosight.ai Displacement of the chloro or fluoro groups by a nucleophile would likely require harsh reaction conditions or the use of specialized catalyst systems. The fluorine atom is generally a better leaving group than chlorine in many SNAr reactions. masterorganicchemistry.com

Table 5: Summary of Substituent Directing Effects

SubstituentActivating/Deactivating EffectDirecting Effect
-OH (at C1)Strongly ActivatingOrtho, Para (directs to C2, C6, C4)
-NH₂ (at C4)Strongly ActivatingOrtho, Para (directs to C3, C5, C1)
-Cl (at C2)Weakly DeactivatingOrtho, Para (directs to C3, C5, C1)
-F (at C5)Weakly DeactivatingOrtho, Para (directs to C2, C4, C6)

Influence of Substituents (Amino, Chloro, Fluoro, Hydroxyl) on Aromatic Reactivity

The reactivity of the benzene ring in this compound is a composite of the directing and activating or deactivating effects of its four distinct substituents. The amino (-NH2) and hydroxyl (-OH) groups are potent activating groups and are ortho, para-directing. This is due to the lone pair of electrons on the nitrogen and oxygen atoms, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack.

Conversely, the chloro (-Cl) and fluoro (-F) substituents are deactivating groups, yet they are also ortho, para-directing. ontosight.ai Halogens deactivate the ring towards electrophilic substitution because their high electronegativity withdraws electron density from the ring inductively. However, their lone pair electrons can participate in resonance, which directs incoming electrophiles to the ortho and para positions.

SubstituentElectronic EffectDirecting Influence
Amino (-NH2) Activating (Resonance)ortho, para
Hydroxyl (-OH) Activating (Resonance)ortho, para
Chloro (-Cl) Deactivating (Inductive)ortho, para
Fluoro (-F) Deactivating (Inductive)ortho, para

Nucleophilic Aromatic Substitution Mechanisms in Halogenated Phenols

While the electron-rich nature of the ring, enhanced by the amino and hydroxyl groups, generally favors electrophilic substitution, the presence of halogen atoms (chlorine and fluorine) allows for the possibility of nucleophilic aromatic substitution (SNA r). masterorganicchemistry.com This type of reaction is typically challenging for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of this compound, the reaction is complex. The amino and hydroxyl groups are electron-donating, which would typically hinder S NAr.

However, under specific conditions, such as the use of a very strong nucleophile or a catalyst, nucleophilic substitution of the halogens might occur. The generally accepted mechanism for S NAr in activated aryl halides involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group (the halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The relative reactivity of the halogens as leaving groups in S NAr reactions is noteworthy. Contrary to the trend in aliphatic nucleophilic substitution, fluoride (B91410) is often a better leaving group than chloride in S NAr. youtube.com This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

Formation of Schiff Bases and Other Condensation Products

The amino group of this compound is a key functional handle for derivatization, particularly through condensation reactions. One of the most common transformations is the reaction with aldehydes or ketones to form Schiff bases (imines). nih.govnih.gov This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. google.com

The general reaction for the formation of a Schiff base from this compound is as follows:

R-CHO + H₂N-Ar-OH → R-CH=N-Ar-OH + H₂O

(where Ar represents the 2-chloro-5-fluoro-4-hydroxyphenyl ring)

The resulting Schiff bases are versatile intermediates in organic synthesis and have been explored for various applications. For instance, aminophenol derivatives are known to possess significant reactivity and have been investigated for their potential in various fields. researchgate.net

Other condensation reactions involving the amino group are also possible. For example, reaction with acyl chlorides or anhydrides would yield the corresponding amides. The hydroxyl group can also participate in condensation reactions, such as etherification, although the reactivity of the amino group often dominates in reactions with electrophiles that can react with both functional groups. A patent describes a dehydration condensation reaction of 5-amino-2-chloro-4-fluorophenol, highlighting its utility in producing more complex molecules. google.com

Reactant TypeProduct Type
Aldehyde/KetoneSchiff Base (Imine)
Acyl Halide/AnhydrideAmide
Haloacetic acid esterPhenoxyacetic acid ester google.com

Spectroscopic Characterization and Structural Elucidation of 4 Amino 2 Chloro 5 Fluorophenol

Vibrational Spectroscopy Applications

FT-IR spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. The infrared spectrum of 4-Amino-2-chloro-5-fluorophenol is expected to exhibit characteristic absorption bands corresponding to the O-H, N-H, C-H, C=C, C-O, C-N, C-Cl, and C-F bonds.

The O-H stretching vibration of the phenolic hydroxyl group is anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine group are expected to present as two sharp peaks in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. The in-plane bending of the O-H and N-H groups, as well as the C-H bonds, will also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). The C-O and C-N stretching vibrations are expected in the 1200-1300 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively. Furthermore, the C-F and C-Cl stretching vibrations are anticipated to be observed in the 1000-1400 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch Phenol (B47542) 3200-3600 (broad)
N-H Stretch Amine 3300-3500 (two sharp peaks)
Aromatic C-H Stretch Aromatic Ring >3000
C=C Stretch Aromatic Ring 1450-1600
C-O Stretch Phenol 1200-1300
C-N Stretch Amine 1250-1350
C-F Stretch Fluoro Group 1000-1400

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the symmetric "breathing" mode of the aromatic ring is expected to produce a strong and sharp signal in the Raman spectrum. The C=C stretching vibrations of the benzene (B151609) ring will also be Raman active. The C-Cl and C-F bonds are also expected to show characteristic Raman signals. Due to their lower polarity, the N-H and O-H stretching vibrations might be weaker in the Raman spectrum compared to the FT-IR spectrum.

Table 2: Predicted Raman Spectral Data for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
Aromatic Ring Breathing Aromatic Ring Strong, characteristic signal
C=C Stretch Aromatic Ring 1400-1600
C-Cl Stretch Chloro Group 600-800

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound is expected to provide valuable information about the electronic environment of the protons. The molecule has two aromatic protons, and their chemical shifts will be influenced by the electronic effects of the substituents. The hydroxyl (-OH) and amino (-NH₂) groups are electron-donating, while the chloro (-Cl) and fluoro (-F) groups are electron-withdrawing through induction but can also exhibit some electron-donating resonance effects.

The proton at C-3 is expected to be deshielded by the adjacent electron-withdrawing chlorine atom, while the proton at C-6 will be influenced by the adjacent amino and fluoro groups. The exact chemical shifts will depend on the interplay of these electronic effects. The two aromatic protons are expected to show a coupling interaction, resulting in doublets. The coupling constant (J-value) will be characteristic of their relative positions. The protons of the -OH and -NH₂ groups are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton Multiplicity Expected Chemical Shift (ppm) Coupling Constant (J)
Aromatic H (at C-3) Doublet 6.8 - 7.2 ~2-3 Hz (meta-coupling)
Aromatic H (at C-6) Doublet 6.5 - 6.9 ~2-3 Hz (meta-coupling)
OH Broad Singlet Variable -

The ¹³C NMR spectrum will reveal the six distinct carbon environments in the benzene ring. The chemical shifts of these carbons are highly sensitive to the nature of the attached substituents. The carbon atom attached to the hydroxyl group (C-1) is expected to be significantly deshielded. Similarly, the carbons bonded to chlorine (C-2) and fluorine (C-5) will also experience downfield shifts. The carbon attached to the amino group (C-4) will be shielded relative to an unsubstituted benzene ring. The fluorine atom will not only influence the chemical shift of the carbon it is attached to (C-5) but will also couple with it, resulting in a splitting of the C-5 signal into a doublet. Coupling may also be observed with other nearby carbon atoms.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Expected Chemical Shift (ppm) Expected C-F Coupling
C-1 (C-OH) 145 - 155 Possible small coupling
C-2 (C-Cl) 115 - 125 Possible small coupling
C-3 110 - 120 Possible small coupling
C-4 (C-NH₂) 135 - 145 Possible small coupling
C-5 (C-F) 150 - 160 Large ¹JCF coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance corresponding to the fluorine atom at the C-5 position. The chemical shift of this fluorine nucleus will be influenced by the electronic effects of the other substituents on the aromatic ring. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (chloro) groups will determine the final chemical shift value. The fluorine signal may also exhibit coupling to the nearby aromatic protons, which would result in a more complex splitting pattern.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Atom Expected Chemical Shift (ppm)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to exhibit characteristic absorption bands arising from the substituted benzene ring. The phenol backbone and its substituents—amino (-NH₂), chloro (-Cl), and fluoro (-F) groups—collectively influence the electronic structure and, consequently, the wavelengths at which the molecule absorbs UV-Vis radiation.

The electronic spectrum of benzene and its derivatives is primarily characterized by π → π* transitions. The presence of substituents on the benzene ring modifies the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The hydroxyl (-OH) and amino (-NH₂) groups are potent auxochromes, possessing non-bonding electrons (n electrons) that can be delocalized into the π-system of the aromatic ring. This delocalization, known as the +M (mesomeric) effect, increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (shift to longer wavelengths) of the primary and secondary benzene absorption bands is expected.

Table 1: Expected Electronic Transitions and Chromophoric Effects in this compound | Transition Type | Involved Orbitals | Chromophore/Auxochrome | Expected Effect on λmax | |---|---|---|---| | π → π* | π (bonding) to π* (antibonding) | Substituted Benzene Ring | Primary absorption bands characteristic of aromatic systems, shifted by substituents. | | n → π* | Non-bonding to π* (antibonding) | -OH, -NH₂, -Cl, -F groups | Typically weaker absorptions at longer wavelengths, may be obscured by stronger π → π* transitions. | | -OH group | Auxochrome | Bathochromic shift (to longer λ) and hyperchromic effect (increased intensity). | | -NH₂ group | Auxochrome | Strong bathochromic and hyperchromic effects. | | -Cl group | Auxochrome | Moderate bathochromic shift. | | -F group | Auxochrome | Slight bathochromic shift. |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (C₆H₅ClFNO), the molecular weight is 161.56 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•), which is a radical cation. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of a chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion. There will be a peak for the ion containing ³⁵Cl (M⁺•) and a smaller peak for the ion containing ³⁷Cl (M+2⁺•) at two mass units higher, with an intensity ratio of approximately 3:1.

The molecular ion of this compound is expected to undergo fragmentation through various pathways, yielding smaller, stable ions. The fragmentation pattern provides valuable information about the compound's structure. Common fragmentation mechanisms for aromatic compounds include the loss of small, neutral molecules and cleavage of substituent groups.

Predicted Fragmentation Pathways:

Loss of CO: A common fragmentation pathway for phenols is the elimination of a neutral carbon monoxide molecule, leading to the formation of a cyclopentadienyl radical cation derivative.

Loss of HCl: The molecule may undergo fragmentation with the loss of a neutral hydrogen chloride molecule.

Cleavage of the C-Cl bond: The carbon-chlorine bond can break, leading to the loss of a chlorine radical.

Cleavage of the C-F bond: The carbon-fluorine bond is generally stronger, but fragmentation involving the loss of a fluorine radical is possible.

Loss of HCN: Fragmentation involving the amino group and the aromatic ring can lead to the elimination of a neutral hydrogen cyanide molecule.

The relative abundances of the fragment ions will depend on their stability. Resonance-stabilized cations will typically be more abundant.

Table 2: Predicted Molecular Ion and Key Fragments in the Mass Spectrum of this compound

m/z Value Ion/Fragment Description
161/163 [C₆H₅³⁵ClFNO]⁺• / [C₆H₅³⁷ClFNO]⁺• Molecular ion (M⁺•) and its isotope peak (M+2⁺•)
133/135 [M - CO]⁺• Loss of carbon monoxide from the molecular ion
125 [M - HCl]⁺• Loss of hydrogen chloride from the molecular ion
126 [M - Cl]⁺ Loss of a chlorine radical
142 [M - F]⁺ Loss of a fluorine radical
134/136 [M - HCN]⁺• Loss of hydrogen cyanide from the molecular ion

Crystallographic Analysis and Solid State Structural Studies

Single Crystal X-ray Diffraction Studies of 4-Amino-2-chloro-5-fluorophenol

As of the latest available information, no studies detailing the single-crystal X-ray diffraction analysis of this compound have been published. Consequently, the following subsections, which rely on such data, cannot be populated with specific findings for this compound.

Determination of Molecular Geometry and Conformation

Without experimental crystallographic data, the precise molecular geometry and conformation of this compound remain undetermined. Theoretical modeling could predict these features, but experimental validation is crucial for scientific accuracy.

Investigation of Crystal Packing Motifs and Supramolecular Assemblies

The arrangement of molecules in the solid state, or crystal packing, is directed by a combination of hydrogen bonding, halogen bonding, and other van der Waals forces. Substituted aminophenols are known to form various supramolecular synthons, which are predictable and robust patterns of intermolecular interactions. nih.gov Common motifs include chains, sheets, and more complex three-dimensional networks. nih.govnih.gov The specific packing adopted by this compound would be a result of the energetic balance between these different interactions, but a definitive description of its crystal packing motifs and supramolecular assemblies is not possible without experimental structural data.

Polymorphism and Crystal Engineering Considerations for Halophenols

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. bldpharm.com These different forms, or polymorphs, can exhibit different physical and chemical properties. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of crystalline materials with desired properties. capes.gov.br

The potential for polymorphism in this compound would be influenced by the subtle interplay between the strong O–H···N and N–H···O hydrogen bonds and potential C–H···F, C–H···Cl, and halogen···halogen interactions. Different crystallization conditions, such as the choice of solvent and temperature, could potentially lead to the isolation of different polymorphic forms. However, without any reported crystal structures, the existence and nature of polymorphs for this compound remain purely speculative.

Computational and Theoretical Chemistry Studies of 4 Amino 2 Chloro 5 Fluorophenol

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. karazin.ua It is favored for its balance of accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules. researchgate.net DFT methods calculate the total energy of a system based on its electron density, which can then be used to determine a wide range of molecular properties. karazin.uaresearchgate.net Studies on various phenolic and substituted aromatic compounds have demonstrated the reliability of DFT, often using functionals like B3LYP in conjunction with basis sets such as 6-311G or 6-311+G(d,p), to predict molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netmaterialsciencejournal.org

A fundamental application of DFT is the optimization of molecular geometry to find the equilibrium structure, which corresponds to the minimum energy conformation on the potential energy surface. researchgate.net This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For aromatic compounds like 4-Amino-2-chloro-5-fluorophenol, geometry optimization reveals the planarity of the benzene (B151609) ring and the orientation of its substituents (amino, chloro, fluoro, and hydroxyl groups).

Table 1: Representative Structural Parameters from DFT Calculations on Substituted Phenols (Note: The following data is illustrative, based on typical values for substituted phenols, as direct computational studies for this compound are not available in the cited literature.)

ParameterBondTypical Bond Length (Å)
Bond LengthC-C (aromatic)1.39 - 1.41
C-O~1.36
C-N~1.40
C-Cl~1.74
C-F~1.35
O-H~0.96
N-H~1.01
ParameterAtomsTypical Bond Angle (°)
Bond AngleC-C-C (aromatic)118 - 121
C-C-O~121
C-C-N~120
C-C-Cl~120
C-C-F~119

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and optical characteristics. DFT calculations provide essential data on the frontier molecular orbitals (FMOs), which play a key role in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. materialsciencejournal.org The energy of the HOMO is related to the ionization potential (the ease of removing an electron), whereas the LUMO energy is related to the electron affinity (the ability to accept an electron). materialsciencejournal.org In substituted phenols and similar D-π-A (Donor-π-Acceptor) systems, the distribution and energies of these orbitals determine the molecule's electronic behavior. researchgate.net The amino group (-NH2) and hydroxyl group (-OH) typically contribute significantly to the HOMO, reflecting their electron-donating nature, while the electronegative chlorine and fluorine atoms influence the LUMO.

The energy gap (ΔE), calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. materialsciencejournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. Theoretical studies on various organic dyes have calculated HOMO-LUMO gaps to assess their potential for applications like solar cells, where a smaller gap is often desirable. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps from DFT Studies on Related Aromatic Compounds (Note: This data is based on values reported for D-π-A systems and substituted phenols and serves as an example.)

Compound TypeBasis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
D-π-A System (Gas Phase)B3LYP/6-311G(d,p)-5.0 to -5.2-2.5 to -2.6~2.5 researchgate.net
Substituted Pyran (Gas Phase)B3LYP/6-311G(d,p)-7.06-2.544.52 materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. materialsciencejournal.org The MEP map displays color-coded regions on the molecule's surface, where different colors represent different values of the electrostatic potential. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the highly electronegative oxygen, fluorine, and chlorine atoms, as well as the π-system of the aromatic ring. The most positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amino groups, making them sites for nucleophilic interaction. materialsciencejournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. science.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). Higher E(2) values indicate stronger interactions.

In this compound, NBO analysis would reveal significant hyperconjugative interactions. Key interactions would include the delocalization of the lone pairs of the oxygen (pO), nitrogen (pN), fluorine (pF), and chlorine (pCl) atoms into the antibonding π* orbitals of the benzene ring. This delocalization contributes to the stability of the molecule and influences the distribution of electron density, affecting its reactivity and aromatic character. The analysis can also elucidate intramolecular hydrogen bonding, for example, between the hydroxyl group's lone pair and an adjacent C-H or C-Cl antibonding orbital.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

No specific studies detailing the vibrational frequency calculations and potential energy distribution (PED) for this compound were identified. This type of analysis, which is crucial for interpreting infrared and Raman spectra, typically involves quantum chemical calculations to assign vibrational modes to specific molecular motions. While studies have been performed on related compounds like 2-chloro-5-fluoro phenol (B47542), the presence and position of the amino group in this compound would significantly alter the vibrational spectrum, making direct comparisons invalid.

Non-Linear Optical (NLO) Properties Theoretical Prediction

A review of published research did not yield any theoretical predictions of the non-linear optical (NLO) properties for this compound. NLO properties, such as hyperpolarizability, are calculated to assess a molecule's potential for applications in optical technologies. While theoretical NLO studies have been conducted on various organic molecules, including some with similar functional groups, no such analysis has been specifically reported for this compound.

Thermodynamic Property Calculations at Varying Temperatures

No dedicated studies on the calculation of thermodynamic properties (such as enthalpy, entropy, and heat capacity) at varying temperatures for this compound could be located. These calculations provide valuable insights into the stability and reactivity of a compound under different thermal conditions. While some research has touched upon the thermodynamic properties of related chlorophenols, this specific isomer remains uncharacterized in this regard.

Environmental Transformation and Biodegradation Research

Microbial Degradation Pathways of Chloroaminophenols and Related Chlorophenols

The biodegradation of chloroaminophenols and other chlorophenols can proceed through different pathways depending on the microbial species and environmental conditions, notably the presence or absence of oxygen. d-nb.infonih.govnih.gov

Under aerobic conditions, bacteria have evolved sophisticated enzymatic systems to break down chlorophenolic compounds. nih.govnih.gov This process typically involves initial modifications to the aromatic ring, followed by cleavage and further metabolism.

The initial attack on the aromatic ring of chlorophenols is often catalyzed by monooxygenases and dioxygenases. nih.govnih.gov These enzymes are crucial for introducing hydroxyl groups onto the aromatic nucleus, a necessary step to destabilize the ring for subsequent cleavage. nih.govnih.gov

Monooxygenases : These enzymes insert a single oxygen atom from molecular oxygen (O2) into the substrate. libretexts.org Flavin-dependent monooxygenases, for example, play a significant role in the hydroxylation of phenolic compounds. nih.gov In the degradation of some chlorophenols, a monooxygenase catalyzes the initial hydroxylation, converting the chlorophenol into a chlorocatechol. For instance, 4-chlorophenol (B41353) can be converted to 4-chlorocatechol (B124253) by a 4-CP-2-monooxygenase. d-nb.info Two-component flavin-diffusible monooxygenases have been identified in the aerobic dechlorination of compounds like hexachlorobenzene (B1673134) and pentachlorophenol. nih.gov

Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, leading to ring cleavage. researchgate.netresearchgate.net Following initial hydroxylation, catechol dioxygenases cleave the resulting chlorocatechol. This can occur through two main routes:

Ortho-cleavage (intradiol cleavage) : Catalyzed by enzymes like catechol 1,2-dioxygenase, this pathway breaks the bond between the two hydroxylated carbons. d-nb.inforesearchgate.net

Meta-cleavage (extradiol cleavage) : Catalyzed by enzymes such as catechol 2,3-dioxygenase, this pathway cleaves the bond adjacent to one of the hydroxyl groups. researchgate.netresearchgate.net

The specific pathway utilized can be influenced by the structure of the chlorophenol and the enzymatic machinery of the degrading microorganism. d-nb.inforesearchgate.net

For chloroaminophenols, the removal of the amino group (deamination) is a critical step in the degradation process. This can occur at different stages of the metabolic pathway. Similarly, the removal of chlorine atoms (dehalogenation) is essential for detoxification and complete mineralization.

Deamination : The enzymatic removal of an amino group can convert a chloroaminophenol into a corresponding chlorophenol or other intermediates, which can then enter established chlorophenol degradation pathways.

Dehalogenation : This can be an early or late event in the degradation pathway. In some aerobic pathways, dehalogenation occurs after the aromatic ring has been cleaved. For example, in the ortho-cleavage pathway of 4-chlorocatechol, the resulting 3-chloromuconate is converted to cis-dienelactone (B1242186) with the release of a chloride ion. d-nb.info In other cases, particularly with highly chlorinated phenols, initial dehalogenation can be catalyzed by monooxygenases through a process of oxidative dechlorination. nih.gov

The study of metabolic intermediates is crucial for elucidating degradation pathways. Various analytical techniques are employed to identify these transient compounds.

Chlorocatechols : As mentioned, these are common intermediates formed from the hydroxylation of chlorophenols. For example, the degradation of 4-chlorophenol often proceeds through 4-chlorocatechol. d-nb.infonih.gov

Hydroxyquinols : In some bacterial strains, the degradation of 4-chlorophenol has been shown to proceed through a novel pathway involving hydroxyquinol as a key intermediate. nih.gov

Muconates : These are ring-cleavage products. For instance, the ortho-cleavage of 4-chlorocatechol yields 3-chloromuconate, while the meta-cleavage of 4-chlorocatechol can produce 5-chloro-2-hydroxymuconic semialdehyde. d-nb.inforesearchgate.net

The following table summarizes key intermediates in the aerobic degradation of certain chlorophenols:

Original CompoundKey Intermediate(s)Degradation Pathway
4-Chlorophenol4-ChlorocatecholOrtho or Meta-cleavage
4-ChlorophenolHydroxyquinolNovel pathway
2,4-Dichlorophenol3,5-DichlorocatecholOrtho-cleavage
2,4,6-Trichlorophenol (B30397)2,6-Dichlorohydroxyquinol, 6-ChlorohydroxyquinolOxidative/Hydrolytic Dechlorination

In the absence of oxygen, a different set of microbial processes governs the breakdown of chlorophenols. asm.orgnih.govnih.gov Anaerobic degradation is particularly important in environments like sediments, flooded soils, and certain bioreactors. nih.gov

The primary initial step in the anaerobic degradation of chlorophenols is typically reductive dechlorination. nih.govnih.gov In this process, the chlorine substituent on the aromatic ring is replaced by a hydrogen atom, with the chlorophenol acting as an electron acceptor. nih.gov This step-wise removal of chlorine atoms progressively detoxifies the compound. For example, dichlorophenols can be reductively dechlorinated to monochlorophenols, which may then be further degraded. asm.org The position of the chlorine atom influences the rate and feasibility of its removal. asm.orgnih.gov Following dechlorination, the resulting phenol (B47542) can be further metabolized to methane (B114726) and carbon dioxide by syntrophic and methanogenic microbial communities. nih.gov

Aerobic Degradation Mechanisms

Isolation and Characterization of Microorganisms Capable of Chlorophenol Degradation

A wide variety of microorganisms with the ability to degrade chlorophenols have been isolated from contaminated sites and characterized. d-nb.infonih.govajol.inforesearchgate.netresearchgate.net These bacteria often utilize the chlorophenolic compound as a sole source of carbon and energy. d-nb.infonih.gov

Some of the bacterial genera known to contain chlorophenol-degrading species include:

Pseudomonas researchgate.netresearchgate.net

Arthrobacter nih.gov

Bacillus ajol.info

Comamonas researchgate.net

Ralstonia researchgate.netresearchgate.net

Sphingomonas researchgate.net

Nocardioides nih.gov

Alcaligenes researchgate.net

Anaerobic bacteria capable of reductive dechlorination have also been isolated, including species related to the genus Clostridium. nih.gov The characterization of these microorganisms involves studying their growth kinetics, substrate specificity, and the genetic basis for their degradative capabilities. nih.govajol.info

The following table provides examples of isolated microorganisms and the chlorophenolic compounds they have been shown to degrade:

MicroorganismDegraded Compound(s)Key Degradative Feature
Arthrobacter chlorophenolicus A64-ChlorophenolDegradation via hydroxyquinol
Comamonas testosteroni JH54-ChlorophenolMeta-cleavage pathway
Nocardioides sp. PD653Hexachlorobenzene, PentachlorophenolAerobic dechlorination by monooxygenases
Bacillus spp.2-ChlorophenolAerobic degradation
Clostridium spp.Chlorinated phenolsAnaerobic reductive dechlorination
Ralstonia eutropha JMP1342,4,6-TrichlorophenolSequential dechlorination by monooxygenase

Biochemical and Genetic Basis of Degradation (Enzymology and Gene Identification)

The microbial breakdown of halogenated aromatic compounds like 4-Amino-2-chloro-5-fluorophenol is a complex process driven by specific enzymatic reactions and their underlying genetic determinants. While direct research on the enzymology and genetics of this compound degradation is limited, extensive studies on analogous chlorophenolic compounds provide a strong basis for understanding its potential biodegradation pathways.

The initial step in the aerobic degradation of chlorophenols is typically hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase or dioxygenase enzymes. This enzymatic step is crucial as it destabilizes the aromatic structure, preparing it for ring cleavage. Following hydroxylation, the resulting catechols or substituted catechols are processed by dioxygenase enzymes, which cleave the aromatic ring either through an ortho or meta cleavage pathway. For instance, in the degradation of 4-chlorophenol (4-CP), both ortho- and meta-cleavage activities of catechol dioxygenase have been observed in bacterial consortia. researchgate.net Similarly, the degradation of 4-chloro-2-aminophenol (4C2AP) by Burkholderia sp. RKJ 800 involves a 4C2AP-deaminase and a 4-chlorocatechol-1,2-dioxygenase, indicating an ortho-cleavage pathway. nih.gov

The genetic foundation for the degradation of these compounds often resides in gene clusters, which can be located on plasmids or the bacterial chromosome. These clusters contain the genes encoding the necessary enzymes for the complete degradation pathway. For example, the degradation of para-nitrophenol (PNP) in Burkholderia sp. strain SJ98 involves the pnpA and pnpB genes, which are located in non-contiguous clusters and encode for a monooxygenase and a reductase, respectively. plos.org Metagenomic analyses of microbial communities from environments contaminated with chlorophenols have revealed a variety of genes responsible for their degradation, including those for phenol hydroxylases and catechol 2,3-dioxygenases. nih.gov In the context of 2,4,6-trichlorophenol degradation, six specific chlorophenol degradation genes have been identified: PcpA, pcaF, pcaI, Mal-r, chqB, and fadA. mdpi.com It is highly probable that the microbial degradation of this compound is facilitated by a similar suite of enzymes and genes.

Table 1: Key Enzymes and Genes in the Degradation of Halogenated Phenols

Enzyme/GeneFunctionExample Compound Degraded
Monooxygenases/DioxygenasesInitial hydroxylation of the aromatic ringChlorophenols
Catechol 1,2-DioxygenaseOrtho cleavage of the aromatic ring4-Chlorophenol, 4-Chloro-2-aminophenol
Catechol 2,3-DioxygenaseMeta cleavage of the aromatic ringPhenol, 4-Chlorophenol
pnpA / pnpBMonooxygenase and reductase activitypara-Nitrophenol
PcpA, pcaF, pcaI, Mal-r, chqB, fadAVarious roles in the degradation pathway2,4,6-Trichlorophenol

Microcosm Studies for Assessing Environmental Degradation Potential

Microcosm studies are indispensable for evaluating the environmental fate and degradation potential of chemical compounds under controlled, site-specific conditions. These studies simulate natural environments such as soil, sediment, or water, providing valuable insights into the persistence and transformation of substances like this compound.

In a typical microcosm experiment, environmental samples are collected and placed in controlled laboratory setups. The chemical of interest is then introduced, and its concentration is monitored over time. These studies allow researchers to assess the influence of various environmental parameters, such as aerobic versus anaerobic conditions, temperature, pH, and the presence of co-metabolites, on the degradation process.

While specific microcosm studies on this compound are not extensively documented, research on similar compounds offers a clear blueprint for how such an assessment would be conducted and what outcomes might be expected. For example, microcosm studies investigating the degradation of 4-chlorophenol in soil have demonstrated that inoculation with specific bacterial strains, such as A. chlorophenolicus A6, can significantly enhance the rate of degradation. researchgate.net Similarly, the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800 has been successfully demonstrated in soil microcosms, highlighting the potential for bioremediation of sites contaminated with this compound. nih.gov

The design of a microcosm study for this compound would likely involve the following key components, as illustrated in the hypothetical table below.

Table 2: Hypothetical Design for a Microcosm Study of this compound

ParameterCondition 1: Aerobic SoilCondition 2: Anaerobic SedimentCondition 3: Biostimulated Water
Matrix Topsoil from an industrial siteRiver sedimentContaminated groundwater
Spiking Concentration 100 mg/kg100 mg/kg50 mg/L
Incubation Temperature 25°C20°C25°C
Oxygen Level Aerobic (periodic mixing)Anaerobic (nitrogen-purged)Aerobic (aerated)
Amendments None (natural attenuation)None (natural attenuation)Addition of nutrients (e.g., nitrogen, phosphorus)
Monitoring Duration 90 days120 days60 days
Analytical Methods HPLC-UV, GC-MSHPLC-UV, GC-MSHPLC-UV, GC-MS

By analyzing the disappearance of the parent compound and identifying any transformation products, these studies can determine the half-life of this compound in different environmental compartments and assess the effectiveness of various remediation strategies.

Q & A

Basic: What are the recommended synthetic routes for 4-Amino-2-chloro-5-fluorophenol, and how can competing side reactions be minimized?

Methodological Answer:
The synthesis typically involves halogenation and amination of phenol derivatives. A common approach is to start with 2-chloro-5-fluorophenol, followed by nitration at the 4-position and subsequent reduction to introduce the amino group. Side reactions, such as over-nitration or dehalogenation, can be minimized by controlling reaction temperature (e.g., <50°C for nitration) and using mild reducing agents (e.g., catalytic hydrogenation over Pd/C instead of harsher reagents like LiAlH4). Purity can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced: How does the electronic interplay between the amino, chloro, and fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing chloro and fluoro groups at positions 2 and 5 create a meta-directing effect, while the amino group at position 4 acts as an electron donor. This electronic asymmetry can be exploited in Suzuki-Miyaura or Ullmann couplings. For example, the chloro substituent facilitates oxidative addition with palladium catalysts, while the amino group stabilizes intermediates via coordination. Researchers should optimize ligand systems (e.g., SPhos for steric bulk) and use DFT calculations to predict regioselectivity .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30 v/v) to resolve impurities.
  • NMR : 1^1H NMR in DMSO-d6 should show characteristic signals: δ ~6.8 ppm (aromatic H), δ ~5.2 ppm (NH2, broad). 19^{19}F NMR will confirm the fluoro substituent (δ ~-110 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode should yield [M+H]+^+ at m/z 175.5 .

Advanced: How can researchers address oxidative instability of the amino group during storage or reactions?

Methodological Answer:
The primary amine is prone to oxidation, forming nitro or iminoquinone byproducts. Stabilization strategies include:

  • Storing the compound under inert gas (N2 or Ar) at -20°C with desiccants.
  • Adding radical scavengers (e.g., BHT at 0.1% w/w) to reaction mixtures.
  • Conducting reactions in degassed solvents (e.g., THF or DCM) to exclude O2.
    Characterize degradation products using LC-MS and compare retention times against synthesized standards .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • Toxicity : The compound may release carcinogenic chlorinated vapors upon decomposition. Monitor airborne exposure with OSHA Method 57.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous waste per EPA guidelines .

Advanced: How can computational tools predict the compound’s utility in drug discovery or material science?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The chloro and fluoro groups enhance binding via halogen bonding.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict redox potentials or UV-Vis spectra.
  • QSAR : Correlate substituent effects with bioactivity data from analogues (e.g., 2-Amino-4-fluorophenol derivatives) .

Basic: What solvent systems are optimal for recrystallization?

Methodological Answer:
Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2 v/v) are effective for recrystallization. The compound has a melting point range of 130–135°C (lit.), so slow cooling from near-boiling ethanol minimizes oiling out. Purity is confirmed by a sharp DSC endotherm .

Advanced: How do conflicting literature reports on regioselectivity in electrophilic substitution arise, and how can they be resolved?

Methodological Answer:
Discrepancies often stem from varying reaction conditions (e.g., solvent polarity, catalyst loading). For example, nitration in HNO3/H2SO4 may favor different positions than AcOH-mediated conditions. Resolve ambiguities by:

  • Replicating reactions with isotopic labeling (e.g., 15^{15}N-nitration).
  • Performing X-ray crystallography on intermediates to confirm substitution patterns.
  • Comparing 13^{13}C NMR chemical shifts with computed values .

Basic: What are the environmental implications of releasing this compound into wastewater?

Methodological Answer:
this compound is resistant to biodegradation due to halogenation. Remediation strategies include:

  • Advanced oxidation processes (AOPs) with UV/H2O2 to degrade aromatic rings.
  • Adsorption onto activated carbon or biochar.
  • Monitor degradation products (e.g., chlorinated anilines) via GC-MS with electron capture detection .

Advanced: How can researchers leverage the compound’s fluorescence properties for sensing applications?

Methodological Answer:
The amino and fluoro groups enable pH-sensitive fluorescence. Methods include:

  • Fluorescence Quenching Assays : Titrate with metal ions (e.g., Cu2+^{2+}) and measure λem at 450 nm (λex = 350 nm).
  • Solvatochromism Studies : Compare emission spectra in solvents of varying polarity (e.g., DMSO vs. hexane).
  • Time-Resolved Spectroscopy : Use a picosecond laser system to study excited-state dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.